1-phenyl-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzylamine with a suitable pyrido[2,3-d]pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one: Shares the trifluoromethyl group and phenyl group but differs in the core structure.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but lacks the pyrido[2,3-d]pyrimidine core.
Uniqueness
1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its pyrido[2,3-d]pyrimidine core.
Properties
Molecular Formula |
C21H14F3N3O2 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H14F3N3O2/c22-21(23,24)15-7-4-6-14(12-15)13-26-19(28)17-10-5-11-25-18(17)27(20(26)29)16-8-2-1-3-9-16/h1-12H,13H2 |
InChI Key |
LAZMSFITSNZFLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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